

3-Bromo-2-chloro-5-methylpyridine spectral data analysis

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-methylpyridine

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An In-depth Technical Guide to the Spectral Data Analysis of **3-Bromo-2-chloro-5-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

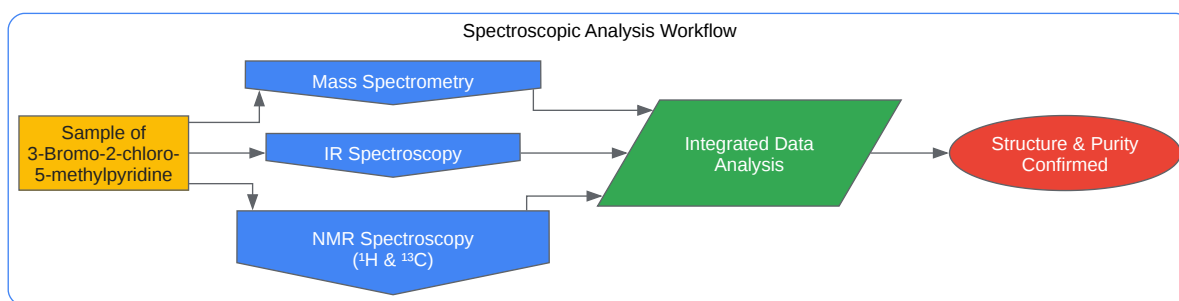
Abstract

3-Bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0) is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. [1] Its precise molecular structure and purity are paramount for ensuring the desired reactivity, yield, and safety profile in subsequent synthetic steps. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate and confirm the structure of this compound. By integrating predictive analysis based on established principles with data from analogous structures, this document offers a robust framework for quality control and research applications.

Molecular Structure and Analytical Overview

The structural confirmation of **3-Bromo-2-chloro-5-methylpyridine**, with the molecular formula $\text{C}_6\text{H}_5\text{BrClN}$, relies on a multi-technique spectroscopic approach.[2] Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the compound's identity and purity.

The numbering of the pyridine ring is critical for the assignment of NMR signals. The following diagram illustrates the IUPAC numbering convention for the target molecule.



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Caption: Integrated workflow for structural verification.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. For **3-Bromo-2-chloro-5-methylpyridine**, the spectrum is expected to be relatively simple, showing three distinct signals.

Causality Behind Expected Signals: The pyridine ring contains two protons, H4 and H6. Due to their different electronic environments created by the surrounding substituents (Br, Cl, and CH₃), they are not chemically equivalent and will appear as separate signals. The methyl group protons are equivalent and will produce a single signal.

- **Aromatic Protons (H4, H6):** These two protons are on adjacent carbons but are not coupled to each other. Instead, they exhibit long-range coupling, but for a standard spectrum, they will appear as sharp singlets or very narrow doublets. The electron-withdrawing nature of the nitrogen atom and the halogens will shift these protons downfield into the aromatic region (typically δ 7.0-8.5 ppm).

- Methyl Protons (H-C5): The three protons of the methyl group are equivalent and are not coupled to any adjacent protons, resulting in a singlet. This signal will appear in the aliphatic region, typically around δ 2.3-2.5 ppm.

Predicted ^1H NMR Data

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H6	~8.2	Singlet (s)	1H
H4	~7.8	Singlet (s)	1H
-CH ₃	~2.4	Singlet (s)	3H

Note: Predicted shifts are based on analysis of similar compounds like 3-Bromo-5-methylpyridine and general substituent effects on the pyridine ring. [3]

Standard Operating Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the **3-Bromo-2-chloro-5-methylpyridine** sample.
- Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00), if quantitative analysis is required.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm centered at 8 ppm is typically sufficient. Acquire 16-32 scans to ensure a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

- Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and multiplicities to assign the signals to the molecular structure.

¹³C NMR Spectral Analysis

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Causality Behind Expected Signals: The molecule has six carbon atoms, all in unique electronic environments due to the lack of symmetry. Therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

- Pyridine Ring Carbons (C2-C6): These carbons will appear in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and halogens (C2, C3) will be significantly deshielded and shifted further downfield. [4]* Methyl Carbon (-CH₃): This aliphatic carbon will appear upfield, typically in the δ 15-25 ppm range.

Predicted ¹³C NMR Data

Signal Assignment	Predicted Chemical Shift (δ, ppm)
C2 (attached to Cl, N)	~150
C6 (attached to N)	~148
C5 (attached to CH ₃)	~140
C3 (attached to Br)	~125
C4	~135
-CH ₃	~18

Note: Predictions are based on established substituent effects in pyridine systems. [5]

Standard Operating Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of the ¹³C isotope.

- **Instrument Setup:** Use a broadband probe tuned to the ^{13}C frequency.
- **Data Acquisition:** Acquire a proton-decoupled spectrum to ensure each carbon signal appears as a singlet. A spectral width of 240 ppm is standard. A significantly larger number of scans (e.g., 1024 or more) is necessary compared to ^1H NMR.
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum (Fourier transform, phasing, and calibration).
- **Analysis:** Assign each signal to a specific carbon atom in the molecule based on its chemical shift and by comparison with predicted values or data from spectral databases.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Causality Behind Expected Spectrum: The molecular ion peak cluster is the most informative region. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), with a mass difference of two units. Chlorine also has two isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), also with a mass difference of two units.

- **Molecular Ion (M^+):** The combination of one Br and one Cl atom will produce a distinctive pattern of peaks at M, M+2, and M+4.
 - The M^+ peak corresponds to the molecule containing ^{79}Br and ^{35}Cl .
 - The $[\text{M}+2]^+$ peak arises from molecules with either ^{81}Br and ^{35}Cl or ^{79}Br and ^{37}Cl .
 - The $[\text{M}+4]^+$ peak corresponds to the molecule containing ^{81}Br and ^{37}Cl .
- **Fragmentation:** Under electron ionization (EI), the molecular ion can fragment, with common losses including the halogen atoms (loss of Br, Cl) or the methyl group (loss of CH_3).

Predicted Mass Spectrometry Data

The monoisotopic mass of $\text{C}_6\text{H}_5^{79}\text{Br}^{35}\text{Cl}\text{N}$ is 204.92939 Da. [\[2\]](#)

Ion	m/z (approx.)	Relative Intensity (Predicted)	Description
[M] ⁺	205	~77%	C ₆ H ₅ ⁷⁹ Br ³⁵ ClN ⁺
[M+2] ⁺	207	100% (Base Peak)	C ₆ H ₅ ⁸¹ Br ³⁵ ClN ⁺ + C ₆ H ₅ ⁷⁹ Br ³⁷ ClN ⁺
[M+4] ⁺	209	~24%	C ₆ H ₅ ⁸¹ Br ³⁷ ClN ⁺
[M-Cl] ⁺	170/172	Variable	Loss of Chlorine

| [M-Br]⁺ | 126/128 | Variable | Loss of Bromine |

Standard Operating Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
- **Ionization:** Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source to generate positively charged ions.
- **Mass Analysis:** Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and record the resulting mass spectrum.
- **Analysis:** Analyze the molecular ion cluster to confirm the presence of one bromine and one chlorine atom and to determine the molecular weight. Analyze major fragment ions to further support the proposed structure.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Expected Absorptions: The vibrations of specific bonds within the molecule correspond to absorptions in distinct regions of the IR spectrum.

- **C-H Stretching:** Aromatic C-H bonds will show stretching vibrations just above 3000 cm^{-1} . Aliphatic C-H stretching from the methyl group will appear just below 3000 cm^{-1} .
- **C=C and C=N Ring Stretching:** The pyridine ring will exhibit characteristic stretching vibrations in the 1600-1400 cm^{-1} region.
- **Fingerprint Region:** The region below 1300 cm^{-1} is complex but contains valuable information, including the characteristic stretching vibrations for the C-Cl and C-Br bonds.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium-Weak
2980-2850	Aliphatic C-H Stretch	Medium-Weak
1580-1450	Aromatic C=C and C=N Ring Stretch	Strong-Medium
1100-1000	C-C Stretch	Medium
850-750	C-Cl Stretch	Strong
700-600	C-Br Stretch	Strong

Standard Operating Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount of the solid **3-Bromo-2-chloro-5-methylpyridine** powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
- **Data Processing:** The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
- **Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Conclusion

The structural elucidation of **3-Bromo-2-chloro-5-methylpyridine** is definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the substitution pattern on the pyridine ring. Mass spectrometry provides an unambiguous determination of the molecular weight and confirms the presence of both bromine and chlorine through its unique isotopic signature. Finally, IR spectroscopy verifies the presence of the key functional groups. Together, these techniques provide a robust and self-validating system for the positive identification and quality assessment of this important chemical intermediate.

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